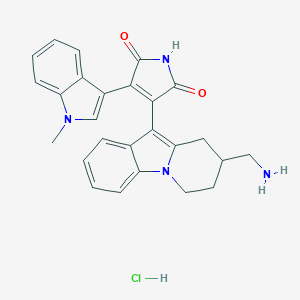

Bisindolylmaleimide X hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[8-(aminomethyl)-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O2.ClH/c1-29-14-18(16-6-2-4-8-19(16)29)23-24(26(32)28-25(23)31)22-17-7-3-5-9-20(17)30-11-10-15(13-27)12-21(22)30;/h2-9,14-15H,10-13,27H2,1H3,(H,28,31,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBOYWXMTUUYGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bisindolylmaleimide X Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent and selective inhibitor of Protein Kinase C (PKC). This document details its biochemical properties, inhibitory profile, cellular effects, and relevant experimental methodologies.

Core Mechanism of Action

Bisindolylmaleimide X hydrochloride is a cell-permeable, reversible, and ATP-competitive inhibitor of Protein Kinase C.[1][2][3][4][5] Its primary mechanism involves binding to the ATP-binding site within the catalytic domain of PKC, thereby preventing the phosphorylation of its downstream substrates. This action effectively blocks the signal transduction pathways mediated by PKC. The inhibition is reversible, meaning the compound can dissociate from the enzyme, and its cell-permeable nature allows it to be used effectively in cell-based assays.[2][3][4][5]

The activation of conventional PKC isoforms is a critical step in many cellular signaling cascades. It is initiated by signals that lead to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and both Ca2+ and DAG are required for the activation of conventional PKC isoforms.[3][6] Bisindolylmaleimide X hydrochloride acts downstream of these activation events, directly at the level of the kinase itself.

Quantitative Data: Inhibitory Profile

Bisindolylmaleimide X hydrochloride exhibits high potency for several PKC isoforms, with a slight preference for the conventional isoforms (α, β, γ) over the novel isoform ε. Its selectivity for PKC over other kinases, such as Cdk2, is notable, though it is not entirely specific.

| Kinase Target | IC50 (nM) | Source |

| PKC (rat brain homogenate) | 15 | [1][2][3][4][5] |

| PKCα | 8 | [1][2] |

| PKCβI | 8 | [1][2] |

| PKCβII | 14 | [1][2] |

| PKCγ | 13 | [1][2] |

| PKCε | 39 | [1][2] |

| Cdk2 | 200 | [1] |

Cellular Effects

The inhibition of PKC by Bisindolylmaleimide X hydrochloride leads to a variety of cellular effects, making it a valuable tool for studying PKC-dependent processes.

-

Inhibition of T-Cell Proliferation: The compound effectively blocks antigen-driven T-cell proliferation, a process highly dependent on PKC signaling. However, it does not inhibit proliferation induced by Interleukin-2 (IL-2), indicating specificity in its action on T-cell activation pathways.[4]

-

Suppression of Neutrophil Superoxide Generation: Ro 31-8425 inhibits the generation of superoxide by human neutrophils in response to various stimuli, including receptor-mediated agonists and post-receptor activators. This highlights the central role of PKC in the respiratory burst of neutrophils.

-

Modulation of Mesenchymal Stem Cell (MSC) Homing: Pre-treatment of MSCs with Bisindolylmaleimide X hydrochloride has been shown to increase the surface expression of homing ligands like CD11a. This enhances the adhesion of MSCs to ICAM-1 at sites of inflammation, thereby improving their therapeutic targeting.[1]

-

Inhibition of Neutrophil Adhesion: The compound inhibits phorbol ester-stimulated adhesion of neutrophils to endothelial cells. However, it does not affect adhesion stimulated by the physiological agonist C5a, suggesting that PKC-independent pathways are also involved in this process.

Experimental Protocols

The following are representative protocols for assays where Bisindolylmaleimide X hydrochloride is commonly used. These should be considered as templates and may require optimization for specific experimental conditions.

In Vitro T-Cell Proliferation Assay

This protocol outlines a general method for assessing the effect of Bisindolylmaleimide X hydrochloride on T-cell proliferation.

1. Materials:

-

Isolated primary T-cells or a T-cell line (e.g., Jurkat)

-

Complete RPMI-1640 medium

-

Anti-CD3 and Anti-CD28 antibodies (for polyclonal stimulation)

-

Bisindolylmaleimide X hydrochloride stock solution (in DMSO)

-

Proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

96-well flat-bottom plates

-

Flow cytometer

2. Methodology:

-

Cell Preparation: Isolate T-cells and resuspend in complete RPMI-1640 at a concentration of 1-2 x 10^6 cells/mL.

-

Dye Staining (Optional but Recommended): Stain T-cells with a proliferation dye according to the manufacturer's protocol to track cell divisions.

-

Plate Coating: Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash wells twice with sterile PBS to remove unbound antibody.

-

Compound Preparation: Prepare serial dilutions of Bisindolylmaleimide X hydrochloride in complete RPMI-1640. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.1%).

-

Cell Plating and Stimulation:

-

Add the prepared T-cell suspension to the antibody-coated wells.

-

Add the various concentrations of Bisindolylmaleimide X hydrochloride or vehicle control (DMSO) to the respective wells.

-

Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells to provide co-stimulation.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Analysis: Harvest the cells and analyze proliferation by flow cytometry. The dilution of the proliferation dye in the T-cell population is indicative of the number of cell divisions.

In Vivo Administration for Animal Models

This protocol provides a general guideline for the preparation and administration of Bisindolylmaleimide X hydrochloride in a mouse model, based on published studies.

1. Materials:

-

Bisindolylmaleimide X hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Sterile syringes and needles

2. Methodology:

-

Compound Preparation:

-

Dissolve Bisindolylmaleimide X hydrochloride in DMSO. For example, a stock solution can be made by dissolving 1 mg of the compound in 125 µL of DMSO.[7]

-

Further dilute the DMSO stock solution with sterile PBS to the final desired concentration for injection. For the example above, the 125 µL of DMSO solution can be diluted with 1375 µL of PBS, resulting in a solution with 8.3% DMSO.[7]

-

The final concentration should be calculated based on the desired dosage (e.g., mg/kg) and the injection volume.

-

-

Administration:

-

Administer the prepared solution to the animals via the desired route (e.g., intraperitoneal injection). The volume should be appropriate for the size of the animal (e.g., 0.3 mL for a mouse).[7]

-

The timing of administration will depend on the experimental design (e.g., 1 hour prior to the induction of a pathological state).[7]

-

Note: It is crucial to include a vehicle control group that receives the same concentration of DMSO in PBS without the active compound, as DMSO can have biological effects.[7] The solubility and stability of the compound in the final formulation should be confirmed prior to in vivo use.

Conclusion

Bisindolylmaleimide X hydrochloride (Ro 31-8425) is a valuable research tool for investigating the roles of Protein Kinase C in various cellular and physiological processes. Its potency, selectivity, and cell-permeability make it a widely used inhibitor in both in vitro and in vivo studies. A thorough understanding of its mechanism of action and inhibitory profile is essential for the accurate interpretation of experimental results and for its potential application in drug development.

References

- 1. bosterbio.com [bosterbio.com]

- 2. raybiotech.com [raybiotech.com]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. A novel conformationally restricted protein kinase C inhibitor, Ro 31-8425, inhibits human neutrophil superoxide generation by soluble, particulate and post-receptor stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of a selective protein kinase C inhibitor, Ro 31-8425, on Mac-1 expression and adhesion of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccesspub.org [openaccesspub.org]

- 7. A small molecule screen for enhanced homing of systemically infused cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Bisindolylmaleimide X Hydrochloride: A Potent Protein Kinase C Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent and selective inhibitor of Protein Kinase C (PKC). It covers the compound's mechanism of action, inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Protein Kinase C and Bisindolylmaleimide Inhibitors

The Protein Kinase C (PKC) family comprises a group of serine/threonine kinases that are critical in regulating a vast array of cellular processes, including proliferation, differentiation, apoptosis, and cytoskeletal organization. Dysregulation of PKC signaling is implicated in numerous diseases, particularly cancer and inflammatory disorders, making this kinase family an important therapeutic target.

Bisindolylmaleimides are a class of potent, synthetic inhibitors of PKC. Structurally similar to the microbial alkaloid staurosporine, they exhibit significantly greater selectivity for PKC over other kinases. Bisindolylmaleimide X hydrochloride is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC, widely used as a chemical probe to investigate PKC-dependent signal transduction.[1]

Mechanism of Action

Bisindolylmaleimide X hydrochloride exerts its inhibitory effect by competing with adenosine triphosphate (ATP) at the catalytic binding site of the PKC enzyme.[2] By occupying the ATP pocket, the inhibitor prevents the transfer of the γ-phosphate from ATP to the serine or threonine residues of substrate proteins, thereby blocking the downstream signaling cascade.[3][4] This competitive inhibition is a common mechanism for many kinase inhibitors and is a key determinant of their potency and selectivity.

Inhibitory Profile and Selectivity

Bisindolylmaleimide X is a potent inhibitor of PKC, with reported IC50 values of 15 nM against rat brain PKC and 5 nM against human neutrophil PKC.[1][2] While specific isoform selectivity data for Bisindolylmaleimide X is limited in readily available literature, analysis of closely related bisindolylmaleimide compounds provides context for its likely activity profile. These compounds generally show high potency against conventional (α, β, γ) and novel (δ, ε) PKC isoforms.[3][4][5]

However, like many kinase inhibitors, bisindolylmaleimides are not entirely specific to PKC and can inhibit other kinases, particularly at higher concentrations. Bisindolylmaleimide X has been shown to be a potent antagonist of cyclin-dependent kinase 2 (CDK2) with an IC50 of 200 nM.[6][7] Other compounds in this class also inhibit kinases such as GSK-3, MSK1, and p90RSK.[3][5][8] This cross-reactivity is an important consideration for interpreting cellular data.

Table 1: Quantitative Inhibitory Activity of Bisindolylmaleimide Compounds

| Compound | Target | IC50 (nM) | Notes / Conditions |

|---|---|---|---|

| Bisindolylmaleimide X | Rat Brain PKC | 15 | --- |

| Human Neutrophil PKC | 5 | --- | |

| CDK2 | 200 | Off-target activity.[6][7] | |

| Bisindolylmaleimide IX | PKC-α | 5 | Pan-PKC inhibitor.[5] |

| PKC-βI | 24 | [5] | |

| PKC-βII | 14 | [5] | |

| PKC-γ | 27 | [5] | |

| PKC-ε | 24 | [5] | |

| Bisindolylmaleimide I | PKC-α | 8 - 20 | [3][4] |

| PKC-βI | 17 | [4] | |

| PKC-βII | 16 | [4] | |

| PKC-γ | 20 | [4] | |

| PKC-ε | 12 | [3] |

| | GSK-3β | 170 | Off-target activity.[8] |

Role in PKC Signaling Pathways

PKC enzymes are key nodes in signal transduction, typically activated downstream of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Activation of phospholipase C (PLC) generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG recruits PKC to the membrane, while IP3 triggers calcium release, which co-activates conventional PKC isoforms. Once active, PKC phosphorylates a multitude of downstream proteins, leading to diverse cellular responses. Bisindolylmaleimide X blocks this cascade at the level of PKC-mediated substrate phosphorylation.

Experimental Methodologies

The following protocols provide standardized methods for quantifying the inhibitory activity of Bisindolylmaleimide X hydrochloride.

This assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate peptide. It is the gold standard for determining IC50 values.[9][10]

A. Reagents and Materials

-

Purified, active PKC enzyme

-

PKC Substrate Peptide (e.g., QKRPSQRSKYL)[10]

-

[γ-³²P]ATP (10 mCi/mL)

-

Assay Dilution Buffer (ADB): 20 mM HEPES pH 7.4, 2 mM EDTA, 0.02% Triton X-100[5]

-

Lipid Activator: Sonicated mixture of phosphatidylserine (1.25 mg/mL) and phorbol 12-myristate 13-acetate (PMA, 1.25 ng/mL) in ADB[5]

-

Mg²⁺/ATP Cocktail: 10 µM ATP, 10 mM MgCl₂, 0.6 mM CaCl₂ in ADB[5]

-

Bisindolylmaleimide X hydrochloride stock solution in DMSO

-

P81 Phosphocellulose paper

-

Wash Buffers: 0.75% Phosphoric acid, Acetone[10]

-

Scintillation cocktail and counter

B. Procedure

-

Prepare serial dilutions of Bisindolylmaleimide X in ADB. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

-

In a microcentrifuge tube on ice, combine 10 µL of substrate cocktail, 10 µL of the lipid activator, and 10 µL of the diluted inhibitor (or vehicle).[10]

-

Add 10 µL of diluted PKC enzyme to each tube (except the background control) to a final concentration of 25-100 ng per reaction.

-

Pre-incubate the mixture for 5-10 minutes at 30°C.

-

Initiate the kinase reaction by adding 10 µL of the Mg²⁺/[γ-³²P]ATP cocktail. Vortex gently.

-

Incubate the reaction for 10 minutes at 30°C.[10]

-

Stop the reaction by spotting 25 µL of the mixture onto a numbered P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Perform one final wash with acetone to dry the paper.[10]

-

Transfer each paper square to a scintillation vial, add scintillation cocktail, and quantify the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Subtract the background CPM (no enzyme) from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This assay assesses the effect of the inhibitor on the viability and proliferation of cultured cells, providing insight into its cellular potency.[4]

A. Reagents and Materials

-

Human cancer cell line (e.g., MCF-7 breast cancer cells)[5]

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA)

-

Bisindolylmaleimide X hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

B. Procedure

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

-

The next day, replace the medium with serum-free medium and incubate for 18-24 hours to synchronize the cells.

-

Pre-treat the cells by adding medium containing various concentrations of Bisindolylmaleimide X (and a vehicle control) for 30-60 minutes.[4]

-

Stimulate the cells by adding a PKC activator (e.g., PMA at 100 nM) to all wells except the unstimulated control.

-

Incubate the plate for 48 hours at 37°C in a CO₂ incubator.[4]

-

Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

-

Carefully remove the medium from the wells.

-

Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated, PMA-stimulated control (100% viability). Plot the normalized viability against the inhibitor concentration to determine the effect on cell proliferation.

General Experimental Workflow

The evaluation of a kinase inhibitor like Bisindolylmaleimide X typically follows a multi-stage process, progressing from biochemical assays to cell-based models to confirm its activity and mechanism.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]

- 3. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. allgenbio.com [allgenbio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]

- 10. merckmillipore.com [merckmillipore.com]

The Genesis of a Potent Kinase Inhibitor: A Technical Guide to the Discovery and History of Bisindolylmaleimide X Hydrochloride

For Immediate Release

A deep dive into the scientific archives reveals the compelling discovery and rich history of Bisindolylmaleimide X hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). This technical guide, designed for researchers, scientists, and drug development professionals, chronicles the journey from its conceptualization and synthesis to its characterization as a pivotal tool in signal transduction research.

Discovery and Historical Context

Bisindolylmaleimide X hydrochloride, also known by its research code Ro 31-8425, emerged from a focused effort in the early 1990s to develop more selective inhibitors of Protein Kinase C (PKC) than the then-available natural product, staurosporine. While a potent inhibitor, staurosporine's utility was hampered by its lack of specificity, inhibiting a broad range of protein kinases.[1]

The bioactivity of the broader bisindolylmaleimide class of compounds was first highlighted with the discovery of Arcyriarubin A from slime moulds in 1980.[2] This natural product and its synthetic analogs laid the groundwork for the development of more refined inhibitors. The key innovation leading to Bisindolylmaleimide X hydrochloride was the strategic design of a conformationally restricted side chain, a modification aimed at enhancing both potency and selectivity.[3] This research culminated in a 1991 publication that first described Ro 31-8425 as a novel, potent, and selective inhibitor of PKC.

Subsequent studies, notably by Wilkinson et al. in 1993, further elucidated the isoenzyme specificity of a series of bisindolylmaleimides, including Ro 31-8425, providing the scientific community with valuable quantitative data on its inhibitory profile.[4][5]

Quantitative Inhibitory Profile

Bisindolylmaleimide X hydrochloride is a competitive inhibitor with respect to ATP.[1] Its inhibitory activity against various protein kinases has been quantified through numerous in vitro studies. The following tables summarize the key inhibitory concentrations (IC50) for rat brain PKC and specific PKC isozymes, as well as other kinases.

Table 1: Inhibition of Rat Brain Protein Kinase C

| Compound | IC50 (nM) for Rat Brain PKC |

| Bisindolylmaleimide X hydrochloride (Ro 31-8425) | 15 |

Table 2: Isozyme Specificity of Bisindolylmaleimide X hydrochloride (Ro 31-8425)

| PKC Isozyme | IC50 (nM) |

| PKC-α | 8 |

| PKC-βI | 8 |

| PKC-βII | 14 |

| PKC-γ | 13 |

| PKC-ε | 39 |

Table 3: Selectivity Profile of Bisindolylmaleimide X hydrochloride (Ro 31-8425) Against Other Kinases

| Kinase | IC50 (nM) |

| cAMP-Dependent Protein Kinase (PKA) | 2800 |

| Phosphorylase Kinase | 1300 |

| Cyclin-dependent kinase 2 (Cdk2) | 200[6][7] |

Experimental Protocols

Synthesis of Bisindolylmaleimides

The synthesis of bisindolylmaleimides, including analogs of Bisindolylmaleimide X hydrochloride, has been described in the literature, with key methods developed by Davis et al. (1992) and Bit et al. (1993).[3] A general synthetic approach involves the condensation of an appropriately substituted indole with a maleimide precursor. The following is a representative protocol based on these early synthetic strategies:

-

Activation of Indole: An indole derivative is treated with a Grignard reagent, such as ethylmagnesium bromide, in an anhydrous solvent like tetrahydrofuran (THF) to form the indolylmagnesium bromide.

-

Condensation with Maleimide: The activated indole is then reacted with a di-substituted maleimide, for example, 2,3-dibromomaleimide, to yield the bisindolylmaleimide core structure.

-

Introduction of the Side Chain: For compounds like Bisindolylmaleimide X hydrochloride, a further synthetic step is required to introduce the conformationally restricted cationic side chain. This is typically achieved by reacting the bisindolylmaleimide intermediate with a suitable alkylating agent containing the desired cyclic amine functionality.

-

Purification and Salt Formation: The final product is purified using chromatographic techniques (e.g., silica gel chromatography). The hydrochloride salt is then formed by treating the purified free base with hydrochloric acid in an appropriate solvent.

In Vitro Protein Kinase C Inhibition Assay

The inhibitory activity of Bisindolylmaleimide X hydrochloride was determined using an in vitro protein kinase C assay. The following protocol is a detailed representation of the methodology used in the early characterization of these compounds:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the following components in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4):

-

Histone H1 as the phosphate acceptor substrate.

-

Phosphatidylserine and diolein as co-factors for PKC activation.

-

Calcium chloride (CaCl2).

-

Magnesium chloride (MgCl2).

-

[γ-³²P]ATP as the phosphate donor.

-

-

Enzyme and Inhibitor Addition: Purified Protein Kinase C enzyme (from rat brain or recombinant sources) is added to the reaction mixture. The test compound, Bisindolylmaleimide X hydrochloride, is added at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Termination of Reaction: The reaction is stopped by the addition of a solution of 30% acetic acid or by spotting the reaction mixture onto phosphocellulose paper (e.g., Whatman P81).

-

Separation of Phosphorylated Substrate: The phosphocellulose papers are washed extensively with a dilute phosphoric acid solution (e.g., 75 mM) to remove unreacted [γ-³²P]ATP.

-

Quantification of Radioactivity: The amount of ³²P incorporated into the histone H1 substrate is quantified using a scintillation counter.

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the phosphorylation of the substrate, compared to a control without the inhibitor, is determined as the IC50 value.

Signaling Pathway and Mechanism of Action

Bisindolylmaleimide X hydrochloride exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of Protein Kinase C.[1] This prevents the transfer of a phosphate group from ATP to the serine and threonine residues of PKC's substrate proteins, thereby blocking the downstream signaling cascade.

The following diagrams illustrate the general PKC signaling pathway and the mechanism of inhibition by Bisindolylmaleimide X hydrochloride.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitors of protein kinase C. 3. Potent and highly selective bisindolylmaleimides by conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoenzyme specificity of bisindolylmaleimides, selective inhibitors of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of protein kinase C. 1. 2,3-Bisarylmaleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of bisindolylmaleimides using a palladium catalyzed cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisindolylmaleimide X Hydrochloride: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a potent and cell-permeable small molecule inhibitor belonging to the bisindolylmaleimide class. It is a reversible, ATP-competitive inhibitor with significant selectivity for Protein Kinase C (PKC) isoforms.[1][2] Its ability to modulate key signaling pathways has made it a valuable tool in cell biology research and a compound of interest in drug discovery. This technical guide provides an in-depth overview of the biological activity of Bisindolylmaleimide X hydrochloride, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its impact on cellular signaling pathways.

Core Biological Activity and Mechanism of Action

Bisindolylmaleimide X hydrochloride exerts its biological effects primarily through the competitive inhibition of the ATP-binding site of protein kinases, with a pronounced selectivity for the Protein Kinase C (PKC) family.[1][2] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. By blocking the ATP-binding pocket, Bisindolylmaleimide X hydrochloride prevents the phosphorylation of PKC substrates, thereby inhibiting the downstream signaling cascades.

Beyond its well-documented effects on PKC, Bisindolylmaleimide X hydrochloride has also been shown to inhibit other kinases, notably Cyclin-Dependent Kinase 2 (CDK2), albeit with a lower potency. CDK2 is a key regulator of cell cycle progression, particularly during the G1/S phase transition. This broader kinase inhibitory profile suggests that the cellular effects of Bisindolylmaleimide X hydrochloride may be multifaceted.

Quantitative Inhibitory Data

The inhibitory potency of Bisindolylmaleimide X hydrochloride against various protein kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy.

| Target Kinase | IC50 (nM) | Species/System | Reference |

| Protein Kinase C (PKC) | |||

| Total PKC | 15 | Rat Brain | [1][2] |

| PKCα | 8 | [2] | |

| PKCβI | 8 | [2] | |

| PKCβII | 14 | [2] | |

| PKCγ | 13 | [2] | |

| PKCε | 39 | [2] | |

| Other Kinases | |||

| CDK2 | 200 | [3] | |

| GSK-3β | >50% inhibition at 50 µM | [4] |

Key Biological Effects

T-Cell Proliferation

Bisindolylmaleimide X hydrochloride has been demonstrated to block antigen-driven T-cell proliferation.[1] This effect is consistent with the crucial role of PKC signaling in T-cell activation. However, it does not inhibit T-cell proliferation induced by Interleukin-2 (IL-2), indicating a specific point of intervention in the T-cell activation pathway.[1]

Mesenchymal Stromal Cell Adhesion

Interestingly, treatment with Bisindolylmaleimide X hydrochloride has been shown to upregulate the expression of CD11a on mesenchymal stromal cells (MSCs). This upregulation enhances the adhesion of MSCs to ICAM-1, a key molecule involved in cell-cell and cell-matrix interactions, particularly at sites of inflammation.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Inhibition Assay (Adapted from general protocols)

This protocol describes a radiometric assay to determine the inhibitory activity of Bisindolylmaleimide X hydrochloride against a specific PKC isoform.

Materials:

-

Purified recombinant human PKC isoform (e.g., PKCα)

-

Bisindolylmaleimide X hydrochloride (Ro 31-8425)

-

PKC substrate peptide (e.g., Myelin Basic Protein fragment)

-

Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) liposomes (for conventional and novel PKCs)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a serial dilution of Bisindolylmaleimide X hydrochloride in DMSO, and then dilute further in Kinase Assay Buffer.

-

In a microcentrifuge tube, combine the Kinase Assay Buffer, the specific PKC isoform, the substrate peptide, and the lipid activators (PS/DAG).

-

Add the diluted Bisindolylmaleimide X hydrochloride or vehicle (DMSO) to the reaction mixture.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the papers with acetone and let them air dry.

-

Place the dried papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide X hydrochloride relative to the vehicle control and determine the IC50 value.

T-Cell Proliferation Assay ([³H]Thymidine Incorporation) (Adapted from general protocols)

This assay measures the effect of Bisindolylmaleimide X hydrochloride on the proliferation of T-lymphocytes in response to an activation stimulus.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

Bisindolylmaleimide X hydrochloride (Ro 31-8425)

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

-

Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)

-

[³H]Thymidine

-

96-well cell culture plates

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Isolate PBMCs or T-cells from whole blood using density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.

-

Prepare a serial dilution of Bisindolylmaleimide X hydrochloride in complete RPMI-1640 medium.

-

Add the diluted inhibitor or vehicle control to the appropriate wells.

-

Add the T-cell mitogen (e.g., PHA) or specific antigen to stimulate proliferation. Include unstimulated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse the cells by adding [³H]Thymidine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Determine the effect of Bisindolylmaleimide X hydrochloride on T-cell proliferation by comparing the counts per minute (CPM) in treated wells to the control wells.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways affected by Bisindolylmaleimide X hydrochloride and the experimental workflow for its characterization.

References

- 1. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]

- 2. Ro-31-8425 A potent, cell-permeable, reversible, ATP-competitive, and selective protein kinase C inhibitor (IC50 = 15 nM for rat brain PKC). | 131848-97-0 [sigmaaldrich.cn]

- 3. biossusa.com [biossusa.com]

- 4. Identification and characterization of pleckstrin-homology-domain-dependent and isoenzyme-specific Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bisindolylmaleimide X Hydrochloride

A Core Structural and Functional Analysis for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Bisindolylmaleimide X hydrochloride, a potent and selective inhibitor of Protein Kinase C (PKC). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a synthetic compound belonging to the bisindolylmaleimide class of molecules.[1] These compounds are structurally analogous to staurosporine, a naturally occurring alkaloid, but exhibit greater selectivity for PKC over other protein kinases.[1] The core structure consists of a maleimide ring flanked by two indole rings. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in a variety of experimental settings.

Table 1: Chemical and Physical Properties of Bisindolylmaleimide X Hydrochloride

| Property | Value | Reference |

| Synonyms | Ro 31-8425 hydrochloride, BIM-X hydrochloride | [2][3][4] |

| CAS Number | 145317-11-9 | [2][3][4] |

| Molecular Formula | C₂₆H₂₅ClN₄O₂ | [2] |

| Molecular Weight | 460.96 g/mol | [2][3] |

| Purity | ≥98% | [2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO and ethanol | [2] |

| Storage | Store at -20°C, protected from light | [1] |

Mechanism of Action and Biological Activity

Bisindolylmaleimide X hydrochloride is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC). Its mechanism of action involves competitive inhibition at the ATP-binding site of the PKC catalytic subunit.[1] This prevents the phosphorylation of downstream target proteins, thereby blocking PKC-mediated signal transduction pathways. These pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1]

While highly selective for PKC, Bisindolylmaleimide X hydrochloride has also been shown to act as an antagonist of cyclin-dependent kinase 2 (CDK2).[3][5]

Table 2: Inhibitory Activity of Bisindolylmaleimide X Hydrochloride

| Target | IC₅₀ | Reference |

| Protein Kinase C (rat brain) | 15 nM | [1] |

| Cyclin-Dependent Kinase 2 (CDK2) | 200 nM | [3][5] |

| cAMP-Dependent Protein Kinase | 2800 nM | [1] |

| Phosphorylase Kinase | 1300 nM | [1] |

Protein Kinase C (PKC) Signaling Pathway Inhibition

The following diagram illustrates a generalized PKC signaling pathway and the point of inhibition by Bisindolylmaleimide X hydrochloride.

Experimental Protocols

Bisindolylmaleimide X hydrochloride is utilized in a variety of in vitro assays to probe PKC-mediated cellular events. Below are generalized protocols for a kinase inhibition assay and a cell-based proliferation assay.

In Vitro Protein Kinase C Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Bisindolylmaleimide X hydrochloride against PKC.

Materials:

-

Recombinant human PKC enzyme

-

Fluorescently labeled PKC substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Bisindolylmaleimide X hydrochloride stock solution (in DMSO)

-

384-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of Bisindolylmaleimide X hydrochloride in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the PKC enzyme and the fluorescently labeled substrate peptide in assay buffer to their optimal working concentrations.

-

Assay Reaction:

-

Add the diluted Bisindolylmaleimide X hydrochloride or DMSO (vehicle control) to the wells of the microplate.

-

Add the PKC enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP and fluorescent substrate peptide mixture to each well.

-

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction (e.g., by adding a stop solution containing EDTA) and measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (e.g., MTT Assay)

This protocol describes a method to assess the effect of Bisindolylmaleimide X hydrochloride on the proliferation of a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HCT116)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Bisindolylmaleimide X hydrochloride stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of Bisindolylmaleimide X hydrochloride (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).[6]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value for cell proliferation inhibition.

References

An In-depth Technical Guide to the Molecular Targets of Bisindolylmaleimide X Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a potent, cell-permeable, and reversible inhibitor of protein kinases. As a derivative of staurosporine, it exhibits greater selectivity, making it a valuable tool for dissecting cellular signaling pathways. This technical guide provides a comprehensive overview of the molecular targets of Bisindolylmaleimide X hydrochloride, presenting quantitative data on its inhibitory activity, detailed experimental protocols for target validation, and visualizations of the key signaling pathways it modulates. The information herein is intended to support researchers and drug development professionals in utilizing this compound for their scientific investigations.

Mechanism of Action

Bisindolylmaleimide X and its analogs function as ATP-competitive inhibitors.[1] They bind to the catalytic domain of target kinases, specifically at the ATP-binding site, thereby preventing the phosphorylation of substrate proteins.[2] This mode of action is crucial for its function in modulating various signal transduction pathways.

Primary and Secondary Molecular Targets

The primary target of Bisindolylmaleimide X hydrochloride is Protein Kinase C (PKC). However, it also demonstrates inhibitory activity against other kinases, particularly at higher concentrations. The following tables summarize the in vitro inhibitory potency of Bisindolylmaleimide X and its closely related analogs against various kinases.

Data Presentation: Inhibitory Activity of Bisindolylmaleimide X and Analogs

Table 1: Inhibition of Protein Kinase C (PKC) Isoforms

| Compound | PKC Isoform | IC50 (nM) | Reference |

| Bisindolylmaleimide X | Rat Brain PKC (mixed) | 15 | [1] |

| Bisindolylmaleimide X | PKCα | 8 | [3] |

| Bisindolylmaleimide X | PKCβI | 8 | [3] |

| Bisindolylmaleimide X | PKCβII | 14 | [3] |

| Bisindolylmaleimide X | PKCγ | 13 | [3] |

| Bisindolylmaleimide X | PKCε | 39 | [3] |

| Bisindolylmaleimide I (GF109203X) | PKCα | 20 | [1] |

| Bisindolylmaleimide I (GF109203X) | PKCβI | 17 | [1] |

| Bisindolylmaleimide I (GF109203X) | PKCβII | 16 | [1] |

| Bisindolylmaleimide I (GF109203X) | PKCγ | 20 | [1] |

| Bisindolylmaleimide I (GF109203X) | PKCδ | 100-200 | [4] |

| Bisindolylmaleimide I (GF109203X) | PKCε | 100-200 | [4] |

| Bisindolylmaleimide I (GF109203X) | PKCζ | ~6000 | [4] |

Table 2: Inhibition of Other Kinases

| Compound | Target Kinase | IC50 (nM) | Reference |

| Bisindolylmaleimide X | CDK2 | 200 | [5] |

| Bisindolylmaleimide X | Phosphorylase Kinase | 1300 | [1] |

| Bisindolylmaleimide X | cAMP-Dependent Protein Kinase (PKA) | 2800 | [1] |

| Bisindolylmaleimide I (GF109203X) | GSK3 (in cell lysates) | 360 | [6] |

| Bisindolylmaleimide I (GF109203X) | GSK3β (immunoprecipitated) | 170 | [6][7] |

| Bisindolylmaleimide I (GF109203X) | p90RSK1 | 610 | [5] |

| Bisindolylmaleimide I (GF109203X) | p90RSK2 | 310 | [5] |

| Bisindolylmaleimide I (GF109203X) | p90RSK3 | 120 | [5] |

| Bisindolylmaleimide IX (Ro 31-8220) | GSK3 (in cell lysates) | 6.8 | [6] |

| Bisindolylmaleimide IX (Ro 31-8220) | GSK3β (immunoprecipitated) | 2.8 | [6] |

| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK1 | 200 | [5] |

| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK2 | 36 | [5] |

| Bisindolylmaleimide IX (Ro 31-8220) | p90RSK3 | 5 | [5] |

Experimental Protocols

The following protocols provide a generalized framework for assessing the inhibitory activity of Bisindolylmaleimide X hydrochloride against its kinase targets.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor using a radiometric assay with [γ-³²P]ATP.

1. Reagents and Materials:

-

Purified recombinant kinase (e.g., PKC, CDK2/Cyclin A, GSK3β)

-

Specific peptide substrate for the kinase

-

Bisindolylmaleimide X hydrochloride stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

-

For PKC assays: Phosphatidylserine and Diacylglycerol as cofactors

2. Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase reaction buffer, the specific peptide substrate, and any necessary cofactors (e.g., phosphatidylserine and diacylglycerol for PKC).

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the Bisindolylmaleimide X hydrochloride stock solution in the kinase reaction buffer to achieve a range of desired concentrations.

-

Incubation: Add the purified kinase to the reaction mix. Then, add the diluted inhibitor solutions to their respective tubes. Include a control with DMSO vehicle only.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP to each tube. The final ATP concentration should be at or below its Km for the specific kinase to ensure accurate competitive inhibition measurements.

-

Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Kinase Inhibition

This protocol outlines a general method to assess the effect of Bisindolylmaleimide X hydrochloride on a specific signaling pathway within intact cells.

1. Reagents and Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Bisindolylmaleimide X hydrochloride

-

Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) to activate PKC)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against the phosphorylated form of a downstream target

-

Secondary antibody conjugated to HRP

-

Western blotting equipment and reagents

2. Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of Bisindolylmaleimide X hydrochloride for a specified time (e.g., 30-60 minutes). Include a vehicle control (DMSO).

-

Stimulation: Add a stimulating agent (e.g., PMA) to activate the signaling pathway of interest for a defined period.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated downstream target. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream target.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Bisindolylmaleimide X hydrochloride and a generalized workflow for kinase inhibition assays.

Caption: A generalized workflow for determining the IC50 of Bisindolylmaleimide X.

Caption: Inhibition of the canonical PKC signaling pathway by Bisindolylmaleimide X.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on Bisindolylmaleimide X hydrochloride

A-Technical-Guide-to-Bisindolylmaleimide-X-hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC). As an ATP-competitive inhibitor, it serves as a critical tool for dissecting PKC-mediated signal transduction pathways.[1] Beyond its primary target, it also exhibits inhibitory activity against other crucial kinases, including Cyclin-dependent kinase 2 (CDK2), making it a subject of interest in various therapeutic areas, particularly in oncology and immunology.[2][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological effects, and detailed experimental protocols for its application in research.

Chemical and Physical Properties

Bisindolylmaleimide X hydrochloride is a synthetic compound recognized for its high purity and specific solubility, which are critical for reliable experimental outcomes. Proper storage and handling are essential to maintain its stability and activity.

| Property | Value | Reference |

| Synonyms | Ro 31-8425, BIM X | [3] |

| Molecular Formula | C₂₆H₂₄N₄O₂・HCl | |

| Molecular Weight | 460.96 g/mol (461.0 Da) | |

| CAS Number | 145317-11-9 | [2][3] |

| Appearance | Solid | |

| Purity | >98% | |

| Solubility | Soluble in DMSO and Ethanol | |

| Storage | Store at -20°C, protect from light. |

Mechanism of Action

The primary mechanism of action for Bisindolylmaleimide X hydrochloride is the potent and selective inhibition of Protein Kinase C (PKC). It functions as a reversible, ATP-competitive inhibitor, binding to the catalytic domain of PKC.[1] This action prevents the phosphorylation of downstream substrates, thereby blocking PKC-mediated signaling cascades. These pathways are integral to numerous cellular processes, including proliferation, differentiation, and apoptosis.

Beyond its high affinity for PKC isoforms, Bisindolylmaleimide X also demonstrates inhibitory effects on other kinases, though at higher concentrations. Notably, it acts as an antagonist for Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[2][3][4] This multi-target profile suggests its potential for broader applications in cancer research.[5][6]

Key Signaling Pathway Inhibition

The diagram below illustrates the canonical PKC signaling pathway and the point of inhibition by Bisindolylmaleimide X hydrochloride. Activation of G-protein coupled receptors (GPCR) or Receptor Tyrosine Kinases (RTK) leads to the activation of Phospholipase C (PLC), which cleaves PIP₂ into IP₃ and diacylglycerol (DAG). DAG, along with Ca²⁺, activates PKC. Bisindolylmaleimide X competes with ATP to block the kinase activity of PKC, thereby inhibiting the phosphorylation of downstream target proteins.

Quantitative Data: Inhibitory Activity

Bisindolylmaleimide X hydrochloride exhibits high potency against several PKC isoforms and moderate activity against other kinases. The half-maximal inhibitory concentration (IC₅₀) values are crucial for determining appropriate experimental concentrations.

| Target Kinase | IC₅₀ (nM) | Reference |

| PKC (mixed, rat brain) | 15 | [1] |

| PKCα | 8 | [1][2] |

| PKCβI | 8 | [1][2] |

| PKCβII | 14 | [1][2] |

| PKCγ | 13 | [1][2] |

| PKCε | 39 | [1][2] |

| CDK2 | 200 | [2][3] |

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to experimental protocols. The following sections provide detailed methodologies for common assays involving Bisindolylmaleimide X hydrochloride.

In Vitro Kinase Assay (General Protocol)

This protocol is designed to determine the IC₅₀ of Bisindolylmaleimide X hydrochloride against a specific protein kinase. It measures the enzyme's ability to phosphorylate a substrate in the presence of the inhibitor.

Materials:

-

Recombinant Protein Kinase (e.g., PKCα, CDK2)

-

Specific kinase substrate (e.g., a synthetic peptide)

-

Bisindolylmaleimide X hydrochloride stock solution (in DMSO)

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper or similar capture membrane

-

75 mM Phosphoric Acid

-

Scintillation counter and fluid

Procedure:

-

Prepare Inhibitor Dilutions: Perform serial dilutions of the Bisindolylmaleimide X hydrochloride stock solution in the kinase assay buffer to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the specific kinase, and its substrate.

-

Initiate Reaction: Add the diluted inhibitor to the reaction mix, followed by the addition of [γ-³²P]ATP to start the phosphorylation reaction. The final reaction volume is typically 25-50 µL.[7]

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.[7]

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[7]

-

Washing: Immerse the P81 papers in a beaker of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.[7]

-

Quantification: Dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Proliferation (MTS/MTT) Assay

This protocol assesses the effect of Bisindolylmaleimide X hydrochloride on the proliferation of a chosen cell line.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

Bisindolylmaleimide X hydrochloride stock solution (in DMSO)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]

-

Compound Treatment: The next day, treat the cells with serial dilutions of Bisindolylmaleimide X hydrochloride. Include a vehicle control (DMSO) and a positive control for inhibition if available.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.[7]

-

Add Reagent: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[8]

-

Measure Absorbance: If using MTT, add a solubilizing agent (like DMSO or isopropanol with HCl). Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the inhibitor concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Experimental Workflow Visualization

The following diagram outlines a typical workflow for screening and validating the effects of a kinase inhibitor like Bisindolylmaleimide X.

Applications and Biological Effects

Bisindolylmaleimide X hydrochloride is a versatile tool with several documented biological effects, making it valuable for various research applications.

-

Immunology: It effectively blocks antigen-driven T-cell proliferation without affecting IL-2-induced proliferation, allowing for the specific investigation of T-cell activation pathways. It has also been shown to inhibit T cell-mediated autoimmune diseases.

-

Cancer Research: As an inhibitor of both PKC and CDK2, it can repress uncontrolled cell proliferation and has been explored for its potential in anti-cancer therapy.[5][6] Some studies suggest bisindolylmaleimides can help restore sensitivity to chemotherapy in resistant cancer cells.[6]

-

Apoptosis Studies: The compound has been noted to inhibit Fas-mediated apoptosis, providing a tool to study specific cell death pathways.[9]

-

Neutrophil Function: It can reduce the superoxide burst in neutrophils stimulated by various agonists, making it useful for studying inflammatory responses.

Conclusion

Bisindolylmaleimide X hydrochloride (Ro 31-8425) is a well-characterized, potent, and selective inhibitor of PKC with defined activity against other kinases like CDK2. Its utility as a research tool is well-established, enabling detailed investigation of cellular signaling pathways involved in proliferation, immune response, and apoptosis. The quantitative data and detailed protocols provided in this guide are intended to facilitate its effective use in both basic and translational research settings.

References

- 1. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]

- 2. Bisindolylmaleimide X (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]

- 3. Compound Bisindolylmaleimide X hydrochloride - Chemdiv [chemdiv.com]

- 4. Bisindolylmaleimide X hydrochloride (BIM-X hydrochloride) | PKC/CDK2 抑制剂 | MCE [medchemexpress.cn]

- 5. advms.pl [advms.pl]

- 6. Bisindolylmaleimides in anti-cancer therapy - more than PKC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. mcours.net [mcours.net]

- 9. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bisindolylmaleimide X Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisindolylmaleimide X hydrochloride, also known as Ro 31-8425, is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] Structurally similar to staurosporine, it exhibits greater selectivity for PKC over other protein kinases by acting as a reversible, ATP-competitive inhibitor.[3][4] This cell-permeable compound is a valuable tool for dissecting PKC-mediated signal transduction pathways involved in cellular processes such as proliferation, apoptosis, and T-cell activation.[1][5] In addition to its primary target, Bisindolylmaleimide X has been shown to inhibit other kinases, including Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK3), at higher concentrations.[2][6]

Physicochemical and Inhibitory Properties

The following tables summarize the key properties and inhibitory concentrations of Bisindolylmaleimide X hydrochloride.

Table 1: Physicochemical Properties and Storage

| Property | Value | Citation(s) |

| Synonyms | Ro 31-8425, BIM-X hydrochloride | [2][6] |

| Molecular Formula | C₂₆H₂₄N₄O₂・HCl | [1] |

| Molecular Weight | 461.0 g/mol | [1] |

| Purity | >98% | [1] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO and Ethanol | [1][6] |

| Storage Conditions | Store at –20°C, desiccated and protected from light. | [1][7][8] |

| Stock Solution Stability | DMSO stock solutions are stable for up to 4 months at -20°C. |

Table 2: In Vitro Inhibitory Potency (IC₅₀)

| Target Kinase | IC₅₀ Value | Citation(s) |

| Protein Kinase C (rat brain) | 15 nM | [1][2] |

| PKCα | 8 nM | [2] |

| PKCβI | 8 nM | [2] |

| PKCβII | 14 nM | [2] |

| PKCγ | 13 nM | [2] |

| PKCε | 39 nM | [2] |

| Cyclin-Dependent Kinase 2 (CDK2) | 200 nM | [2][6] |

| Phosphorylase Kinase | 1300 nM | |

| cAMP-Dependent Protein Kinase | 2800 nM |

Signaling Pathway Inhibition

Bisindolylmaleimide X hydrochloride primarily targets the catalytic subunit of PKC, competing with ATP to prevent the phosphorylation of downstream substrates. This action interrupts signaling cascades that regulate numerous cellular functions.

Caption: Simplified PKC signaling pathway showing inhibition by Bisindolylmaleimide X.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a concentrated stock solution in DMSO and subsequent dilution to working concentrations for cell culture experiments.

Materials:

-

Bisindolylmaleimide X hydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Appropriate cell culture medium or assay buffer

Procedure:

-

Stock Solution (10 mM):

-

To prepare a 10 mM stock solution, dissolve 4.61 mg of Bisindolylmaleimide X hydrochloride (MW = 461.0 g/mol ) in 1 mL of sterile DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C, protected from light.[7] DMSO stock solutions are reported to be stable for up to 4 months.

-

-

Working Solution:

-

Just before use, thaw an aliquot of the 10 mM stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration using pre-warmed sterile cell culture medium or the appropriate assay buffer. For example, to make a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

-

Mix thoroughly by gentle vortexing or inversion.

-

Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.

-

Protocol 2: Western Blot Analysis of PKC Substrate Phosphorylation

This protocol provides a method to assess the inhibitory activity of Bisindolylmaleimide X in cultured cells by measuring the phosphorylation status of a known PKC substrate, such as MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate) or ERK.

References

- 1. Bisindolylmaleimide X hydrochloride (Ro 31-8425), PKC inhibitor (CAS 131848-97-0) | Abcam [abcam.com]

- 2. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]

- 3. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Bisindolylmaleimide X hydrochloride | CDK | PKC | TargetMol [targetmol.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Bisindolylmaleimide I, Hydrochloride | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Bisindolylmaleimide X Hydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425) is a potent, cell-permeable, and selective inhibitor of Protein Kinase C (PKC).[1][2] Structurally similar to staurosporine, it exhibits greater selectivity for PKC over other protein kinases, making it a valuable tool for dissecting PKC-mediated signal transduction pathways.[3][4] It functions as a reversible, ATP-competitive inhibitor, targeting the catalytic subunit of PKC.[2][3] These characteristics make it widely used in cell culture to study various cellular processes, including T-cell proliferation, apoptosis, and cancer cell growth.[3][5][6]

Mechanism of Action

Bisindolylmaleimide X hydrochloride exerts its biological effects primarily by inhibiting the activity of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, responding to signals such as growth factors, hormones, and cytokines. Upon activation, typically by diacylglycerol (DAG) and Ca²⁺, PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.

Bisindolylmaleimide X hydrochloride competitively binds to the ATP-binding site within the catalytic domain of PKC, preventing the phosphorylation of its substrates.[2][4] This inhibition effectively blocks downstream signaling events mediated by PKC.

Data Presentation

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various bisindolylmaleimide compounds against different protein kinases. Lower values indicate higher potency.

| Compound | Target Kinase | IC₅₀ (nM) | Source |

| Bisindolylmaleimide X | Rat Brain PKC | 15 | [3] |

| cAMP-Dependent Protein Kinase | 2800 | [3] | |

| Phosphorylase Kinase | 1300 | [3] | |

| Bisindolylmaleimide I (GF109203X) | PKCα | 20 | [7][8][9] |

| PKCβI | 17 | [7][8][9] | |

| PKCβII | 16 | [7][8][9] | |

| PKCγ | 20 | [7][8][9] | |

| Bisindolylmaleimide IX (Ro 31-8220) | PKCα | 5 | [10] |

| PKCβI | 24 | [10] | |

| PKCβII | 14 | [10] | |

| PKCγ | 27 | [10] | |

| PKCε | 24 | [10] | |

| MSK1 | 8 | [10] | |

| GSK3β | 38 | [10] |

This table provides examples of effective concentrations of bisindolylmaleimide compounds and their observed effects in various cell lines.

| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Source |

| Bisindolylmaleimide IX | A549 (Lung Carcinoma) | 0.78 µM (IC₅₀) | 4 days | Potent growth inhibition. | [10] |

| Bisindolylmaleimide IX | MCF-7 (Breast Carcinoma) | 0.897 µM (IC₅₀) | 6 days | Potent growth inhibition. | [10] |

| Bisindolylmaleimide IX | HCT116 (Colon Carcinoma) | 0.84 µM (IC₅₀) | 48 hours | Antiproliferative activity. | [10] |

| Bisindolylmaleimide I | Swiss 3T3 (Fibroblasts) | 0 - 1 µM | Not Specified | Inhibition of DNA synthesis. | [4][9] |

| Bisindolylmaleimide I | PC3 (Prostate Cancer) | 10 µM | 24 hours | Inhibition of exosome and microvesicle release. | [8][9] |

| Bisindolylmaleimide I | RAW264.7 (Macrophages) | 1.5 µM (IC₅₀) | 24 hours | Protection against anthrax lethal toxin. | [7] |

| BD-15 (derivative) | A549 & H1299 (NSCLC) | 0.2 - 1.0 µM | 24 hours | Dose-dependent decrease in cell viability. | [11] |

Experimental Protocols

Proper preparation and storage are critical for maintaining the compound's activity.

-

Reconstitution: Bisindolylmaleimide X hydrochloride is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 1-10 mM) in sterile, anhydrous DMSO.[10]

-

Sonication: To aid dissolution, vortex the solution and sonicate briefly if necessary. Ensure the solution is clear.

-

Aliquoting: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C, protected from light.[3][12] The product is typically stable for up to 12 months under these conditions.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion before adding to the cells. Note that the final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

This protocol determines the effect of Bisindolylmaleimide X hydrochloride on cell proliferation and viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[13]

-

Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of Bisindolylmaleimide X hydrochloride (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution (5 mg/mL) to each well.[7][13]

-

Incubation: Incubate for 2-4 hours at 37°C until a color change is apparent (for CCK-8) or formazan crystals form (for MTT).[7][13]

-

Measurement:

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Bisindolylmaleimide X|PKC inhibitor|DC Chemicals [dcchemicals.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Synthetic bisindolylmaleimide alkaloids inhibit STAT3 activation by binding to the SH2 domain and suppress breast xenograft tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisindolylmaleimide IX is a potent inducer of apoptosis in chronic lymphocytic leukaemic cells and activates cleavage of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. ijbs.com [ijbs.com]

Application Notes and Protocols for Bisindolylmaleimide X Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Bisindolylmaleimide X hydrochloride (also known as Ro 31-8425), a potent and selective inhibitor of Protein Kinase C (PKC). This document includes details on its mechanism of action, established dosage regimens in animal models, and protocols for its administration.

Mechanism of Action

Bisindolylmaleimide X hydrochloride is a cell-permeable, ATP-competitive inhibitor of several protein kinases. Its primary targets are various isoforms of Protein Kinase C (PKC), playing a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1][2] Beyond its well-established role as a PKC inhibitor, Bisindolylmaleimide X hydrochloride has also been shown to inhibit other kinases, notably Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3 (GSK3).[3][4][5][6][7] This multi-targeted nature should be considered when designing and interpreting experiments.

Data Presentation

In Vivo Dosage of Bisindolylmaleimide X Hydrochloride

| Animal Model | Route of Administration | Dosage | Application | Reference |

| Mouse | Intravenous (IV) | 18.75 µg/kg (375 ng/mouse) | Experimental Autoimmune Encephalomyelitis (EAE) | --INVALID-LINK-- |

| Mouse | Intraperitoneal (IP) | 10 mg/kg | Acetaminophen-induced liver injury | --INVALID-LINK-- |

Note: Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental conditions.

In Vitro Applications

| Application | Concentration | Cell Type | Notes | Reference |

| Pretreatment of Mesenchymal Stromal Cells (MSCs) | 3 µM for 24 hours | Human MSCs | To enhance homing to inflamed sites | --INVALID-LINK-- |

Experimental Protocols

Preparation of Bisindolylmaleimide X Hydrochloride Stock Solution

-

Reconstitution: Prepare a stock solution of Bisindolylmaleimide X hydrochloride in dimethyl sulfoxide (DMSO).[1] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of the compound in DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months.

Preparation of Dosing Solution for Intraperitoneal Administration in Mice

This protocol is adapted from a study investigating acetaminophen-induced liver injury.[8]

-

Vehicle Preparation: Prepare a vehicle solution of 8.3% (v/v) DMSO in phosphate-buffered saline (PBS).

-

Dosing Solution Preparation: Dissolve the calculated amount of Bisindolylmaleimide X hydrochloride from the stock solution into the vehicle to achieve the final desired concentration for a 10 mg/kg dosage. For example, to dose a 25g mouse, you would need 0.25 mg of the compound. The final injection volume is typically 100-200 µL.

-

Administration: Administer the dosing solution via intraperitoneal injection.

Protocol for Pretreatment of Mesenchymal Stromal Cells (MSCs)

This protocol is based on a study aimed at enhancing the homing of MSCs.[9]

-

Cell Culture: Culture human MSCs in appropriate cell culture media.

-

Treatment: Add Bisindolylmaleimide X hydrochloride from a stock solution to the cell culture media to a final concentration of 3 µM. The final DMSO concentration in the media should be kept low (e.g., 0.1%) to minimize solvent toxicity.

-

Incubation: Incubate the MSCs with the compound for 24 hours.

-

Washing: After incubation, wash the cells with PBS to remove any remaining compound before in vivo administration.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Bisindolylmaleimide X Hydrochloride

Caption: Inhibition of multiple kinase pathways by Bisindolylmaleimide X.

Experimental Workflow for In Vivo Administration

Caption: General workflow for in vivo studies with Bisindolylmaleimide X.

Disclaimer: These notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and governmental regulations regarding animal welfare and laboratory safety. It is highly recommended to consult the original research articles for detailed methodologies.

References

- 1. sigmaaldrich.cn [sigmaaldrich.cn]

- 2. A novel conformationally restricted protein kinase C inhibitor, Ro 31-8425, inhibits human neutrophil superoxide generation by soluble, particulate and post-receptor stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]